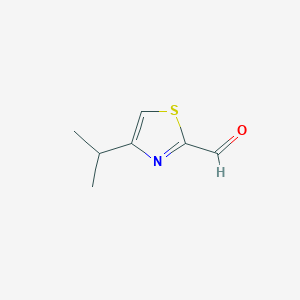

4-Isopropyl-1,3-thiazole-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-propan-2-yl-1,3-thiazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c1-5(2)6-4-10-7(3-9)8-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKNPOHDDKJGVDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CSC(=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50454554 | |

| Record name | 4-ISOPROPYL-1,3-THIAZOLE-2-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184154-42-5 | |

| Record name | 4-ISOPROPYL-1,3-THIAZOLE-2-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Isopropyl-1,3-thiazole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies for 4 Isopropyl 1,3 Thiazole 2 Carbaldehyde and Its Derivatives

Traditional Cyclization Approaches for Thiazole (B1198619) Ring Construction

The construction of the 1,3-thiazole ring has historically been dominated by cyclization reactions that form the five-membered heterocycle from acyclic precursors. Among these, the Hantzsch thiazole synthesis remains a cornerstone method. nih.govbepls.com

Hantzsch Thiazole Synthesis and its Variants (e.g., thiourea derivatives with α-halo carbonyl compounds)

The Hantzsch thiazole synthesis, first described by Arthur R. Hantzsch in 1887, is the most widely recognized method for constructing a thiazole ring. nih.govsynarchive.com The classic reaction involves the cyclocondensation of an α-halocarbonyl compound (such as an α-haloketone) with a compound containing a thioamide functional group. nih.govijsrst.com This versatile reaction can produce thiazoles with various alkyl, aryl, or heteroaryl substituents at positions 2, 4, or 5. nih.gov

A common and important variant of this synthesis utilizes thiourea or its derivatives as the thioamide component. ijsrst.com When thiourea reacts with α-halocarbonyl compounds, 2-aminothiazoles are formed. nih.gov The use of other thioamide-containing reactants, like thiosemicarbazides, can lead to the synthesis of 2-hydrazinothiazole derivatives in good yields. nih.gov The synthesis is known for being straightforward to perform and often results in high yields of the product, which can sometimes be easily precipitated from the reaction mixture. chemhelpasap.com

Mechanistic Considerations in Cyclization Reactions (e.g., nucleophilic attack, intramolecular cyclization)

The mechanism of the Hantzsch thiazole synthesis is a well-understood, multi-step process. chemhelpasap.com The reaction initiates with a nucleophilic attack from the sulfur atom of the thioamide onto the α-carbon of the α-halocarbonyl compound. nih.gov This first step is typically an Sₙ2 reaction, forming an intermediate. chemhelpasap.comyoutube.com

Following the initial S-alkylation, an intramolecular cyclization occurs. chemhelpasap.com The nitrogen atom of the intermediate attacks the electrophilic carbonyl carbon, forming a five-membered ring intermediate, often a hydroxythiazoline. nih.govchemhelpasap.com The final step involves dehydration of this cyclic intermediate, which leads to the formation of the stable, aromatic 1,3-thiazole ring. nih.govyoutube.com The aromaticity of the final product is a significant driving force for the reaction. youtube.com

Optimization of Reaction Parameters (e.g., solvent effects, temperature, molar ratios)

The efficiency and yield of the Hantzsch synthesis can be significantly influenced by various reaction parameters, including the choice of solvent, temperature, and the presence of a catalyst. nih.gov Optimizing these conditions is crucial for developing greener, more efficient protocols with shorter reaction times and higher yields. mdpi.com

Microwave-assisted Hantzsch reactions have been shown to produce higher yields in significantly less time compared to conventional heating methods. nih.gov For instance, the synthesis of certain N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines achieved a 95% yield in 30 minutes at 90°C in methanol under microwave irradiation. nih.gov In contrast, conventional reflux conditions required 8 hours and resulted in lower yields. nih.gov

Solvent selection also plays a critical role. Studies have shown that while solvents like ethanol, methanol, 1-butanol, and 2-propanol can be effective under reflux conditions, the reaction may not proceed at ambient temperature. nih.gov Some syntheses have been successfully developed under solvent-free conditions, which offer economic and environmental benefits. researchgate.net The use of catalysts, such as silica-supported tungstosilisic acid, can also enhance reaction rates and yields, with the added benefit of being reusable. nih.govmdpi.com

Below is a data table summarizing the optimization of a model Hantzsch reaction for a thiazole derivative, demonstrating the impact of different solvents and conditions.

| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| 1 | No Solvent | 90-120 | 15 | Trace |

| 2 | Ethanol | 90-120 | 15 | 79 |

| 3 | Ethanol | 90-120 | 30 | 85 |

| 4 | Methanol | 90 | 15 | 71 |

| 5 | Methanol | 90 | 30 | 95 |

| This data is derived from a microwave-assisted synthesis of a specific thiazole derivative and serves as an illustrative example of parameter optimization. nih.gov |

Modern and Catalytic Synthetic Methodologies

While traditional methods are robust, modern synthetic chemistry has introduced more sophisticated and efficient catalytic approaches for thiazole synthesis. These methods often offer advantages in terms of atom economy, functional group tolerance, and milder reaction conditions.

Metal-Catalyzed Cyclization Reactions (e.g., Cu(I)-catalyzed three-component reactions)

Copper catalysis has emerged as a powerful tool for constructing thiazole rings. acs.org One notable strategy is the Cu(I)-catalyzed three-component reaction, which allows for the synthesis of functionalized thiazoles in a single step from simple precursors like thioamides, ynals, and alcohols. acs.org This method forms new C-S, C-N, and C-O bonds in one pot, demonstrating high step economy and good regioselectivity. acs.org

Another copper-catalyzed approach involves a three-component reaction between amines, aldehydes, and elemental sulfur. thieme-connect.com This process utilizes a CuBr₂ catalyst and proceeds through a Csp³-H dehydrogenative sulfuration/annulation sequence under an oxygen atmosphere. thieme-connect.com These multi-component reactions are advantageous as they can construct complex molecules from simple starting materials in an efficient manner, often with good tolerance for various functional groups. acs.orgthieme-connect.com

Organo-Catalytic Approaches to 1,3-Thiazole Derivatives

Organo-catalysis provides a metal-free alternative for the synthesis of thiazole derivatives, which can be advantageous in avoiding potential metal contamination in the final products. researchgate.net An efficient synthesis of 1,3-thiazolidine derivatives has been achieved using 2-pyridinecarboxaldehyde oxime as a base catalyst. researchgate.net This catalyst facilitates the cyclization reaction between aziridines and carbon disulfide (CS₂) to form thiazolidine-2-thiones. researchgate.net A similar reaction using thiocyanates in place of carbon disulfide yields 1,3-thiazoline-2-imine derivatives. researchgate.net These organo-catalytic methods represent a growing area of interest for the synthesis of heterocyclic compounds under mild conditions. rsc.org

Visible-Light-Promoted Functionalization Strategies (e.g., C(sp³)–H bond functionalization)

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, offering green and energy-efficient pathways for constructing complex molecules. epfl.ch This strategy is particularly relevant for the synthesis of thiazole derivatives, where direct C-H functionalization can provide atom-economical routes to desired products.

One promising approach involves the direct functionalization of C(sp³)–H bonds. For the synthesis of the 4-isopropyl-1,3-thiazole core, visible-light-mediated reactions can be envisioned to activate the C-H bonds of precursors. For instance, a photocatalytic reaction could facilitate the coupling of a suitable isopropyl-containing starting material with a thiazole precursor, avoiding the need for pre-functionalized substrates. Mechanistically, a photocatalyst, upon absorbing visible light, can initiate a single electron transfer (SET) process, generating radical intermediates that can undergo C-C or C-heteroatom bond formation. While specific literature on the direct visible-light-promoted C(sp³)–H functionalization to install the isopropyl group at the C4 position of a pre-formed thiazole-2-carbaldehyde is not abundant, the general principles of photoredox catalysis support its feasibility. Such a strategy would align with the principles of green chemistry by minimizing waste and avoiding harsh reaction conditions.

The functionalization of C(sp³)–H bonds in tosylhydrazones under visible light, catalyzed by iodine, to form substituted pyrroles, demonstrates the potential of this approach for creating complex heterocyclic structures. organic-chemistry.org A similar radical-based strategy could be adapted for the synthesis of substituted thiazoles.

Environmentally Benign and Sustainable Synthetic Routes (e.g., magnetic nanocomposites as catalysts)

The development of environmentally friendly and sustainable synthetic methods is a central theme in modern chemistry. For the synthesis of thiazole derivatives, the use of magnetically recoverable nanocatalysts represents a significant advancement. researchgate.netnih.gov These catalysts, often composed of a magnetic core like iron oxide (Fe₃O₄) coated with a functionalized shell, offer high efficiency and easy separation from the reaction mixture using an external magnet, allowing for their reuse over multiple cycles. researchgate.netjsynthchem.com

Several magnetic nanocatalysts have been reported for the synthesis of various thiazole compounds. researchgate.net For example, a Fe₃O₄@CeO₂ nanocatalyst has been effectively used in a one-pot, three-component reaction to produce thiazole derivatives in high yields and short reaction times. nanomaterchem.com Another example is a copper (II) complex immobilized on magnetic nanoparticles, which serves as an ecofriendly catalytic system for thiazole synthesis. jsynthchem.com

These methodologies offer numerous advantages, including mild reaction conditions, high product yields, and a significant reduction in waste, positioning them as superior alternatives to traditional synthetic protocols. bepls.com Although the direct application of these specific catalysts to the synthesis of 4-isopropyl-1,3-thiazole-2-carbaldehyde has not been explicitly detailed in the cited literature, the broad applicability of these catalysts to thiazole synthesis suggests their potential utility for this specific compound.

Below is a table summarizing various magnetic nanocatalysts used in the synthesis of thiazole derivatives:

| Catalyst | Synthetic Application | Key Advantages |

|---|---|---|

| Fe₃O₄@CeO₂ | One-pot three-component synthesis of thiazole derivatives. nanomaterchem.com | Efficient, cost-effective, simple, high efficiency, and short reaction time. nanomaterchem.com |

| Fe₃O₄@SiO₂-Bipyridine-CuCl₂ | Condensation of benzothioamide with 2-bromoacetophenone derivatives. jsynthchem.com | Ecofriendly, reusable (up to 7 times), and high activity. jsynthchem.com |

| Fe₃O₄@SiO₂@Pr-NH₂@DAP | Three-component reactions for pyranothiazolopyrimidines. nih.gov | Solvent-free conditions, high yields, and recyclability. nih.gov |

| Fe₃O₄@SiO₂-(Imine-Thiazole)-Cu(OAc)₂ | Synthesis of diaryl sulfides and benzothiophenes. researchgate.net | Magnetically recoverable and reusable for at least seven runs without significant loss of performance. researchgate.net |

Functional Group Interconversions for Carbaldehyde Moiety

The aldehyde functional group at the C2 position of the thiazole ring is a key feature of this compound, enabling further derivatization. Its synthesis often involves the transformation of other functional groups.

A common and efficient method for introducing the carbaldehyde functionality is through the oxidation of the corresponding primary alcohol, (4-isopropyl-1,3-thiazol-2-yl)methanol. The (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO)-mediated oxidation system is a well-established and selective method for converting primary alcohols to aldehydes under mild conditions.

The TEMPO/sodium hypochlorite (NaOCl) system, often with a catalytic amount of sodium bromide, is particularly effective. This system operates at ambient temperature and typically provides the desired aldehyde in high yield with minimal over-oxidation to the carboxylic acid. The reaction is generally well-tolerated by various functional groups, including heterocyclic systems like thiazoles. While specific examples detailing the oxidation of (4-isopropyl-1,3-thiazol-2-yl)methanol are not prevalent, the successful oxidation of other heterocyclic alcohols using this method suggests its applicability.

Besides the oxidation of hydroxymethyl precursors, several other synthetic routes can lead to the formation of the aldehyde group on the thiazole ring. A patent for the preparation of 2-thiazole carboxaldehyde compounds outlines several alternative methods:

Hydrolysis of 2-dichloromethylthiazole compounds: This method involves the conversion of a dichloromethyl group at the C2 position to an aldehyde through hydrolysis.

Direct oxidation of 2-methylthiazole compounds: This approach requires the direct oxidation of the methyl group at the C2 position, which can be challenging and may require harsh reaction conditions.

Diazotization of 2-aminothiazole (B372263) compounds: This multi-step process involves the conversion of a 2-amino group to a diazonium salt, followed by a reaction with an appropriate reagent to introduce the aldehyde functionality.

Reaction of 2-lithiated or Grignard reagents with a formylating agent: This involves the deprotonation of the C2 position of a 2-unsubstituted or 2-halothiazole with a strong base (like n-butyllithium) or the formation of a Grignard reagent, followed by quenching with an electrophilic formylating agent such as N,N-dimethylformamide (DMF). google.com

Synthesis of Key this compound Analogues and Hybrid Scaffolds

The aldehyde group of this compound serves as a versatile handle for the synthesis of various analogues and hybrid molecules with potential biological activities.

A significant class of analogues derived from this compound are the hydrazide derivatives. The synthesis of 4-isopropylthiazole-2-carbohydrazide and its subsequent analogues has been reported. These compounds can be further elaborated into clubbed oxadiazole-thiazole and triazole-thiazole derivatives. The initial carbohydrazide can be prepared from the corresponding ester of 4-isopropyl-1,3-thiazole-2-carboxylic acid by reaction with hydrazine hydrate. The resulting 4-isopropylthiazole-2-carbohydrazide can then be reacted with various electrophiles to generate a library of analogues.

A study on new 4-isopropylthiazole hydrazide analogs reported the synthesis and characterization of a series of these compounds, which were then evaluated for their biological activities. This highlights the importance of the 4-isopropylthiazole hydrazide scaffold in the development of new therapeutic agents.

Synthesis of Thiazole-Based Heterocyclic Hybrids (e.g., thiazole-linked triazoles, oxadiazoles, morpholinothiazoles, quinoline moieties)

The strategic amalgamation of the this compound framework with other heterocyclic systems has yielded a variety of hybrid molecules with significant scientific interest. These molecular hybrids are synthesized to explore the synergistic effects of combining different pharmacophores, potentially leading to novel compounds with unique properties. The synthetic routes to these hybrids are diverse, often involving multi-step sequences that begin with functionalization of the thiazole core.

Thiazole-Linked Triazoles:

The synthesis of thiazole-triazole hybrids often proceeds through a key intermediate derived from the starting thiazole aldehyde. A representative strategy involves the condensation of a thiazole-containing carbamate with a substituted hydrazinecarbothioamide. For instance, a series of 3-[4-(substituted phenyl)-1,3-thiazol-2-ylamino]-4-(substituted phenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thiones were prepared through such a condensation reaction mdpi.com. This approach highlights a versatile method for linking the thiazole and triazole rings, where the substituents on both rings can be varied to create a library of hybrid compounds.

Thiazole-Linked Oxadiazoles:

The construction of thiazole-oxadiazole hybrids typically involves the cyclization of a thiazole-functionalized hydrazide. A common synthetic pathway starts with the reaction of a thioamide with ethyl 4-chloro-3-oxobutanoate to yield an ethyl 2-(2-arylthiazol-4-yl)acetate intermediate. This intermediate is then reacted with hydrazine hydrate to form the corresponding acetohydrazide. Subsequent cyclization of the 2-(2-arylthiazol-4-yl)acetohydrazide with carbon disulfide in the presence of potassium hydroxide affords a 5-((2-arylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol mdpi.comresearchgate.net. This thiol can be further functionalized to generate a diverse range of thiazole-oxadiazole derivatives.

Table 1: Synthesis of Thiazole-Linked Oxadiazole Derivatives

| Intermediate | Reagents | Product | Reference |

|---|---|---|---|

| 2-(2-Arylthiazol-4-yl)acetohydrazide | 1. CS2, KOH, EtOH | 5-((2-Arylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol | mdpi.comresearchgate.net |

Morpholinothiazoles:

Hybrid structures incorporating a morpholine ring linked to a thiazole nucleus are of considerable interest. The synthesis of these morpholinothiazoles can be achieved through various routes. One effective method involves the reaction of morpholino-thiosemicarbazone derivatives with different α-halocarbonyl compounds nih.gov. This approach allows for the introduction of the morpholine moiety at different positions relative to the thiazole ring, leading to a range of structural isomers. The versatility of this method lies in the ready availability of various substituted α-halocarbonyls, enabling the creation of diverse libraries of morpholinothiazole hybrids.

Thiazole-Quinoline Moieties:

The synthesis of hybrid molecules combining thiazole and quinoline moieties is a strategy to create novel molecular scaffolds. A common approach involves the use of thiosemicarbazones as key intermediates. For example, a series of quinolines bearing a thiazole moiety were synthesized from thiosemicarbazones, which were then cyclized with reagents such as ethyl chloroacetate, ethyl 2-chloropropanoate, or chloroacetone to yield the corresponding thiazole derivatives attached to the quinoline core nih.govacs.org. This method provides a straightforward entry to various thiazole-quinoline hybrids with different substitution patterns on both heterocyclic rings.

Strategies for Constructing Complex Thiazole Architectures

The development of complex molecular architectures based on the this compound scaffold relies on advanced synthetic strategies that allow for precise control over the assembly of intricate structures. Key among these are the Hantzsch thiazole synthesis and multicomponent reactions (MCRs).

The Hantzsch Thiazole Synthesis:

The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone for the construction of the thiazole ring. The classical method involves the condensation of an α-haloketone with a thioamide chemhelpasap.comsynarchive.com. This reaction is known for its high yields and operational simplicity chemhelpasap.com. While the traditional Hantzsch synthesis is a two-component reaction, modern variations have expanded its scope. For instance, microwave-assisted Hantzsch reactions have been shown to accelerate the synthesis of complex thiazole derivatives, such as N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines, often resulting in higher yields and shorter reaction times compared to conventional heating nih.gov. Furthermore, one-pot, multi-component versions of the Hantzsch synthesis have been developed, using catalysts like silica-supported tungstosilisic acid, which allows for the efficient and environmentally benign synthesis of substituted thiazoles from an α-bromoketone, a thiourea, and a substituted benzaldehyde mdpi.com.

Table 2: Variants of the Hantzsch Thiazole Synthesis for Complex Architectures

| Reaction Type | Key Reactants | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Classical Hantzsch | α-Haloketone, Thioamide | Conventional heating | High yield, simple | chemhelpasap.comsynarchive.com |

| Microwave-Assisted | 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone, Thiourea | Microwave irradiation, Methanol | Reduced reaction time, improved yields | nih.gov |

Multicomponent Reactions (MCRs):

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials, are powerful tools for building molecular complexity. MCRs are highly valued for their efficiency, atom economy, and ability to generate diverse molecular libraries from simple starting materials nih.goviau.ir. Several MCRs have been developed for the synthesis of complex thiazole derivatives. For example, a three-component reaction of primary amines, dialkyl acetylenedicarboxylates, and isothiocyanates, accelerated by N-methyl imidazole under solvent-free conditions, provides rapid access to diversely substituted thiazoles iau.ir. Another innovative approach is the chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives, where an enzyme like trypsin catalyzes the reaction, offering mild conditions and high yields mdpi.com. These MCR strategies are particularly useful for creating complex thiazole architectures due to their convergent nature and the ability to introduce multiple points of diversity in a single step.

Chemical Reactivity and Derivatization Pathways of 4 Isopropyl 1,3 Thiazole 2 Carbaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde functional group at the 2-position of 4-isopropyl-1,3-thiazole-2-carbaldehyde is a key site for a variety of chemical transformations. Its reactivity allows for the synthesis of a diverse range of derivatives through oxidation, reduction, condensation, and nucleophilic addition reactions.

Oxidation Reactions (e.g., to carboxylic acids)

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 4-isopropyl-1,3-thiazole-2-carboxylic acid. This transformation is a fundamental reaction in organic synthesis, enabling the introduction of a carboxylic acid moiety which can serve as a precursor for other functional groups.

Common oxidizing agents employed for this purpose include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). The choice of oxidant and reaction conditions can be critical to achieve high yields and avoid unwanted side reactions. For instance, a CrO₃-catalyzed oxidation using periodic acid (H₅IO₆) in wet acetonitrile (B52724) has been shown to be an efficient method for converting primary alcohols to carboxylic acids, a two-step process that involves an aldehyde intermediate. organic-chemistry.org Another approach involves the use of reagents like 1-hydroxycyclohexyl phenyl ketone in a metal-free, chemoselective oxidation. organic-chemistry.org

| Oxidizing Agent | Typical Reaction Conditions | Key Characteristics |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Aqueous, often basic or acidic | Strong, inexpensive oxidant. |

| Chromium Trioxide (CrO₃) | Often in acidic media (e.g., Jones oxidation) | Powerful oxidant, but chromium reagents are toxic. organic-chemistry.org |

| Periodic Acid (H₅IO₆) with catalytic CrO₃ | Wet acetonitrile | Efficient, proceeds in excellent yield. organic-chemistry.org |

Reduction Reactions (e.g., to primary alcohols)

The aldehyde functional group can be reduced to a primary alcohol, yielding (4-isopropyl-1,3-thiazol-2-yl)methanol. This conversion is a common and important transformation in organic synthesis.

Standard reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org Sodium borohydride is generally preferred for its milder nature and ease of handling, being stable in water and alcohol solutions. libretexts.org Lithium aluminum hydride is a more powerful reducing agent but is also more reactive and requires careful handling as it reacts violently with water. libretexts.orglibretexts.org The mechanism of these reductions involves the nucleophilic addition of a hydride ion (:H⁻) to the electrophilic carbonyl carbon, forming an alkoxide intermediate which is then protonated to give the alcohol. libretexts.orglibretexts.org

| Reducing Agent | Typical Solvents | Key Characteristics |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Water, Ethanol | Safe, easy to handle, chemoselective for aldehydes and ketones. libretexts.org |

| Lithium Aluminum Hydride (LiAlH₄) | Ether, Tetrahydrofuran (THF) | Highly reactive, reduces a wide range of carbonyl compounds, moisture-sensitive. libretexts.orglibretexts.org |

Condensation Reactions and Imine Formation

This compound readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction involves the nucleophilic addition of the amine to the aldehyde's carbonyl group, forming a hemiaminal intermediate. researchgate.netmdpi.com Subsequent dehydration of the hemiaminal yields the stable imine product. masterorganicchemistry.commdpi.com

The formation of imines is a reversible process and is often catalyzed by acid. masterorganicchemistry.com To drive the reaction to completion, the water formed as a byproduct is typically removed, for example, by using a Dean-Stark apparatus or a drying agent. nih.gov A variety of amines can be used in this reaction, leading to a diverse range of N-substituted imine derivatives. organic-chemistry.org These imines are valuable intermediates in organic synthesis, for instance, in the construction of nitrogen-containing heterocyclic compounds through reactions like the aza-Diels-Alder reaction. nih.gov

Nucleophilic Addition Reactions

The electrophilic carbon atom of the aldehyde group in this compound is susceptible to attack by a wide range of nucleophiles. youtube.com This class of reactions is fundamental to the construction of new carbon-carbon and carbon-heteroatom bonds.

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. youtube.com This intermediate is then typically protonated to yield the final alcohol product. The reactivity of the aldehyde towards nucleophilic addition is influenced by both electronic and steric factors. Aldehydes are generally more reactive than ketones due to less steric hindrance and a more partially positive carbonyl carbon. youtube.com

Examples of nucleophiles that can add to the aldehyde include:

Organometallic reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) add to form secondary alcohols.

Cyanide ion (CN⁻): Forms a cyanohydrin.

Hydride ions (H⁻): As seen in reduction reactions, leading to primary alcohols. youtube.com

Functionalization of the Thiazole (B1198619) Ring System

The thiazole ring of this compound is an aromatic heterocycle that can also undergo various functionalization reactions. The positions on the ring have different reactivities, with the C5 position being a common site for electrophilic substitution.

Arylation and Heteroarylation Reactions (e.g., Stille reaction)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and the Stille reaction is a prominent example used for the arylation and heteroarylation of heterocyclic compounds. wikipedia.org This reaction involves the coupling of an organotin compound (organostannane) with an organic halide or pseudohalide in the presence of a palladium catalyst. wikipedia.org

In the context of this compound, a halogenated derivative of the thiazole (e.g., a bromo- or iodo-substituted thiazole) would be required to participate as the electrophilic partner in a Stille reaction. The general mechanism of the Stille reaction involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide to form a palladium(II) species. uwindsor.ca

Transmetalation: The organic group from the organostannane is transferred to the palladium(II) complex.

Reductive Elimination: The two organic groups on the palladium complex are coupled, and the carbon-carbon bond is formed, regenerating the palladium(0) catalyst. wikipedia.org

Direct C-H arylation is an alternative and increasingly popular method for the functionalization of thiazole rings, which avoids the pre-functionalization step of halogenation. chemrxiv.orgresearchgate.net These reactions typically employ a palladium catalyst to directly couple a C-H bond of the thiazole with an aryl or heteroaryl halide. researchgate.net Research has shown that ligand-free Pd(OAc)₂ can be an efficient catalyst for the direct arylation of thiazole derivatives. researchgate.net

| Step | Description |

|---|---|

| Oxidative Addition | A Pd(0) catalyst inserts into the R-X bond of the organic halide. uwindsor.ca |

| Transmetalation | The R' group from the organostannane (R'-SnBu₃) replaces the X group on the palladium. |

| Reductive Elimination | The R and R' groups couple and are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst. wikipedia.org |

Intramolecular Nucleophilic Substitution Reactions

While direct intramolecular nucleophilic substitution on this compound is not a commonly reported pathway without prior modification, its derivatives can be strategically designed to undergo such cyclizations, leading to the formation of fused heterocyclic systems. A prominent example of this strategy is the synthesis of thiazolo[3,2-a]pyrimidines.

This synthetic route typically involves an initial reaction of the aldehyde group of this compound with a bifunctional nucleophile, such as a compound containing an amino group and another nucleophilic center. For instance, condensation with a primary amine bearing a tethered nucleophile can generate an intermediate that is primed for a subsequent intramolecular cyclization.

A plausible reaction pathway involves the condensation of this compound with an amino compound like 3-aminopropanol. The resulting Schiff base can then be subjected to conditions that facilitate the intramolecular attack of the hydroxyl group onto the thiazole ring, potentially leading to a fused ring system. However, the reactivity of the thiazole ring towards nucleophilic attack often requires activation.

A more extensively documented approach is the reaction of a 2-aminothiazole (B372263) derivative with a β-dicarbonyl compound, which proceeds via an initial condensation followed by an intramolecular cyclization. In a related fashion, derivatives of this compound can be envisioned to participate in similar cyclization cascades. For example, conversion of the aldehyde to a more reactive intermediate, followed by reaction with a suitable three-carbon component, can pave the way for the construction of the pyrimidine (B1678525) ring fused to the thiazole core. The general reaction scheme for the formation of thiazolo[3,2-a]pyrimidines from a 2-aminothiazole precursor highlights the potential for intramolecular cyclization in this class of compounds. researchgate.netscholarsresearchlibrary.com

Cycloaddition Reactions

The thiazole ring system and the aldehyde group of this compound offer opportunities for participation in various cycloaddition reactions, providing pathways to complex polycyclic structures.

The electron-withdrawing nature of the 2-carbaldehyde group can activate the thiazole ring for participation in Diels-Alder reactions, where it can act as a diene or a dienophile. wikipedia.org However, the aromaticity of the thiazole ring can render it less reactive as a diene. More commonly, the aldehyde group can be modified to an alkene, which can then participate as a dienophile.

A significant area of cycloaddition chemistry involving aldehydes is the 1,3-dipolar cycloaddition. nih.gov In this context, this compound can act as a dipolarophile, reacting with various 1,3-dipoles such as nitrile oxides. researchgate.netmdpi.comrsc.orgpreprints.org The reaction of an aromatic aldehyde with a nitrile oxide typically leads to the formation of a 1,4,2-dioxazole (B14750496) ring. The regioselectivity of this cycloaddition is governed by the electronic and steric properties of both the dipolarophile and the 1,3-dipole.

Another important class of 1,3-dipolar cycloadditions is the reaction with azomethine ylides. These reactions are a powerful tool for the synthesis of pyrrolidine-containing heterocycles. While specific examples with this compound are not extensively documented, the general reactivity pattern suggests that the aldehyde would react with an azomethine ylide to form a spiro-oxazolidine (B91167) or a related heterocyclic system, depending on the subsequent reaction pathways of the initial cycloadduct.

Dimerization and Transformation Reactions

Under specific conditions, this compound can undergo dimerization and other transformation reactions. Photochemical irradiation is a common method to induce dimerization of aromatic aldehydes. core.ac.ukrsc.org Upon absorption of light, the aldehyde can be excited to a triplet state, which can then react with a ground-state molecule to form a dimeric product, often a cyclobutane (B1203170) derivative through a [2+2] cycloaddition. beilstein-journals.orgnih.govresearchgate.net The specific products formed can depend on the reaction conditions, including the solvent and the wavelength of light used.

Acid-catalyzed transformations are also a possibility. In the presence of a Lewis acid, the aldehyde group can be activated, making it more susceptible to nucleophilic attack. This can lead to self-condensation or polymerization reactions.

Furthermore, the thiazole ring itself can be subject to transformations. For instance, under certain oxidative or reductive conditions, the ring can be cleaved or rearranged. However, such reactions typically require harsh conditions and may not be as selective as the derivatization pathways involving the aldehyde group.

Influence of the Isopropyl Substituent on Reactivity

The isopropyl group at the 4-position of the thiazole ring plays a crucial role in modulating the reactivity of this compound through a combination of electronic and steric effects.

Electronic Effects: The isopropyl group is an electron-donating group through induction. This electron-donating nature increases the electron density of the thiazole ring, which can influence its reactivity in electrophilic aromatic substitution reactions. analis.com.my A higher electron density on the ring can facilitate electrophilic attack, although the position of substitution will also be directed by the existing substituents. Conversely, this electron-donating effect can slightly deactivate the aldehyde group towards nucleophilic attack compared to an unsubstituted or electron-withdrawing group-substituted analogue, as it reduces the partial positive charge on the carbonyl carbon.

Steric Effects: The steric bulk of the isopropyl group is a significant factor in the reactivity of this molecule. It can hinder the approach of reactants to the adjacent positions on the thiazole ring, as well as to the aldehyde group. This steric hindrance can affect the rates of reaction and the stereochemical outcome of certain transformations. For example, in nucleophilic addition reactions to the carbonyl group, the isopropyl group may favor the approach of the nucleophile from the less hindered face, leading to diastereoselectivity in the formation of new stereocenters. researchgate.net Studies on related sterically hindered compounds have shown that bulky substituents can significantly slow down or even prevent reactions that would otherwise proceed readily. nih.gov

The interplay of these electronic and steric effects makes the reactivity of this compound distinct from other substituted thiazole-2-carbaldehydes. For instance, in comparison to a 4-methyl or an unsubstituted analogue, the isopropyl group would be expected to confer greater steric hindrance but also a slightly stronger electron-donating effect. This balance of properties is critical in the design of synthetic routes that utilize this compound and in understanding its interactions in biological systems.

Below is an interactive data table summarizing the influence of the isopropyl substituent on the properties and reactivity of the compound.

| Property | Influence of Isopropyl Group | Rationale |

| Electron Density of Thiazole Ring | Increased | Inductive electron-donating effect. |

| Reactivity towards Electrophiles | Potentially Increased | Higher electron density on the ring. |

| Reactivity of Aldehyde Group | Slightly Decreased | Electron-donating effect reduces the electrophilicity of the carbonyl carbon. |

| Steric Hindrance | Significant | The bulky nature of the isopropyl group impedes the approach of reactants. |

| Reaction Rates | Generally Decreased | Steric hindrance can slow down reactions at the aldehyde and adjacent ring positions. |

| Diastereoselectivity | Potentially Increased | Steric bulk can direct the approach of reagents, leading to preferential formation of one diastereomer. |

Spectroscopic and Structural Elucidation of 4 Isopropyl 1,3 Thiazole 2 Carbaldehyde and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and correlations, a detailed map of the molecular structure can be assembled.

The ¹H NMR spectrum provides information about the distinct proton environments within the 4-Isopropyl-1,3-thiazole-2-carbaldehyde molecule. The aldehyde proton (CHO) is expected to appear as a singlet in the highly deshielded region of the spectrum, typically around δ 9.9-10.1 ppm, due to the strong electron-withdrawing nature of the carbonyl group.

The single proton on the thiazole (B1198619) ring (H5) is anticipated to resonate as a singlet at approximately δ 7.8-8.0 ppm. Its chemical shift is influenced by the aromaticity of the ring and the adjacent sulfur atom. The isopropyl group gives rise to two distinct signals: a septet for the methine proton (-CH) around δ 3.3-3.5 ppm, coupled to the six equivalent methyl protons. These methyl protons (-CH₃) will appear as a doublet further upfield, typically around δ 1.3-1.4 ppm.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aldehyde-H (CHO) | 9.9 - 10.1 | Singlet (s) | N/A |

| Thiazole-H5 | 7.8 - 8.0 | Singlet (s) | N/A |

| Isopropyl-CH | 3.3 - 3.5 | Septet (sept) | ~6.8 |

| Isopropyl-CH₃ | 1.3 - 1.4 | Doublet (d) | ~6.8 |

Predicted data is based on typical values for similar functional groups and molecular structures.

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic surroundings. The carbonyl carbon of the aldehyde group is the most deshielded, with an expected chemical shift in the range of δ 183-185 ppm.

The carbon atoms of the thiazole ring are expected at distinct positions. The C2 carbon, bonded to the aldehyde group and flanked by two heteroatoms, is predicted to be around δ 168-170 ppm. The C4 carbon, bearing the isopropyl substituent, is anticipated near δ 163-165 ppm, while the C5 carbon is expected to be the most shielded of the ring carbons, at approximately δ 120-122 ppm. For the isopropyl group, the methine carbon (-CH) is predicted around δ 33-35 ppm, and the equivalent methyl carbons (-CH₃) are expected at δ 22-24 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 183 - 185 |

| Thiazole-C2 | 168 - 170 |

| Thiazole-C4 | 163 - 165 |

| Thiazole-C5 | 120 - 122 |

| Isopropyl-CH | 33 - 35 |

| Isopropyl-CH₃ | 22 - 24 |

Predicted data is based on typical values for similar functional groups and molecular structures.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. A key expected cross-peak would be observed between the isopropyl methine proton (δ ~3.4 ppm) and the isopropyl methyl protons (δ ~1.3 ppm), confirming the presence of the isopropyl fragment.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to their directly attached carbons. Expected correlations would link the thiazole H5 proton to the C5 carbon, the isopropyl methine proton to its corresponding carbon, and the isopropyl methyl protons to their carbon. The aldehyde proton would correlate with the aldehyde carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about long-range (2-3 bond) ¹H-¹³C correlations, which is vital for connecting the different fragments of the molecule. Key expected correlations include:

The aldehyde proton to the thiazole C2.

The thiazole H5 proton to C4 and C2.

The isopropyl methine proton to the thiazole C4 and C5, as well as to the isopropyl methyl carbons.

| Key Expected HMBC Correlations | |

| Proton (¹H) | Correlated Carbons (¹³C) |

| Aldehyde-H | C2 |

| Thiazole-H5 | C2, C4, Isopropyl-CH |

| Isopropyl-CH | C4, C5, Isopropyl-CH₃ |

| Isopropyl-CH₃ | C4, Isopropyl-CH |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the most prominent absorption band would be the strong C=O stretch of the aldehyde group, expected in the region of 1690-1710 cm⁻¹. The aromatic C-H stretch of the thiazole ring would appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the isopropyl group would be observed just below 3000 cm⁻¹. The C=N and C=C stretching vibrations within the thiazole ring are expected to produce a series of bands in the 1450-1600 cm⁻¹ region. researchgate.netresearchgate.net

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch (Thiazole) | 3050 - 3150 | Medium |

| Aliphatic C-H Stretch (Isopropyl) | 2870 - 2960 | Medium-Strong |

| Aldehyde C=O Stretch | 1690 - 1710 | Strong |

| Thiazole Ring Stretches (C=N, C=C) | 1450 - 1600 | Medium-Variable |

Predicted data is based on typical values for similar functional groups and molecular structures.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can determine the exact mass with high precision, allowing for the confirmation of the molecular formula. For this compound (C₇H₉NOS), the expected exact mass of the molecular ion [M]⁺• would be approximately 155.0456 m/z.

The fragmentation pattern in the mass spectrum gives clues about the molecule's structure. Common fragmentation pathways would likely include:

Loss of a hydrogen radical to form the stable [M-H]⁺ ion.

Loss of the aldehyde group's carbon monoxide (CO) to yield an [M-28]⁺• fragment.

Cleavage of the isopropyl group, resulting in an [M-43]⁺ fragment.

Fragmentation of the thiazole ring itself under higher energy conditions.

| Ion | Proposed Formula | Expected Exact Mass (m/z) |

| [M]⁺• | C₇H₉NOS⁺ | 155.0456 |

| [M-H]⁺ | C₇H₈NOS⁺ | 154.0378 |

| [M-CO]⁺• | C₆H₉NS⁺ | 127.0456 |

| [M-C₃H₇]⁺ | C₄H₂NOS⁺ | 111.9830 |

X-ray Crystallography for Solid-State Structural Determination

While spectroscopic methods provide robust evidence for molecular connectivity, single-crystal X-ray crystallography offers definitive proof of structure by mapping the precise atomic positions in the solid state. Although a published crystal structure for this compound could not be located, such an analysis would provide invaluable data. nih.govnih.gov

An X-ray diffraction study would determine:

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C=O, C=N, C-S, C-C) and angles, confirming the geometry of the thiazole ring and its substituents.

Molecular Conformation: The dihedral angle between the plane of the thiazole ring and the aldehyde group, revealing the preferred orientation of the substituent in the crystal lattice.

Intermolecular Interactions: Identification of any non-covalent interactions, such as hydrogen bonds, dipole-dipole interactions, or π-stacking between thiazole rings, which govern the crystal packing arrangement. This information is critical for understanding the solid-state properties of the material. researchgate.net

Computational and Theoretical Studies on 4 Isopropyl 1,3 Thiazole 2 Carbaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. researchgate.netbohrium.com DFT calculations are instrumental in predicting a molecule's geometry, electronic properties, and vibrational frequencies. researchgate.net For 4-isopropyl-1,3-thiazole-2-carbaldehyde, these calculations would provide fundamental insights into its reactivity and spectroscopic characteristics.

Vibrational Frequency Calculations and Spectroscopic Correlation

DFT calculations can accurately predict the vibrational frequencies of a molecule in its ground state. bohrium.com This theoretical data is invaluable for interpreting experimental infrared (IR) and Raman spectra. By correlating the calculated frequencies with observed spectral bands, scientists can confidently assign specific vibrational modes, such as stretching, bending, and torsional motions, to the functional groups within this compound. researchgate.net These groups would include the C=O stretch of the aldehyde, C=N and C-S stretches within the thiazole (B1198619) ring, and various C-H vibrations of the isopropyl group. Such analysis confirms the molecular structure and provides a deeper understanding of its intramolecular dynamics. researchgate.net

Conformational Analysis and Stability

The presence of the flexible isopropyl group attached to the thiazole ring means that this compound can exist in different spatial arrangements or conformations. Conformational analysis using DFT involves calculating the potential energy of the molecule as a function of the rotation around specific single bonds. This process identifies the most stable conformation (the one with the lowest energy) and the energy barriers to rotation between different conformations. mdpi.com Understanding the preferred three-dimensional structure is crucial, as the biological activity of a molecule is often dependent on its specific shape, which dictates how it can fit into the active site of a protein. mdpi.com

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is widely used in drug discovery to understand and predict ligand-protein interactions at an atomic level. researchgate.net

Ligand-Protein Interaction Studies (e.g., binding modes, binding affinities)

In a molecular docking study, this compound would be treated as a ligand and "docked" into the binding site of a known protein target. The simulation software calculates the most likely binding poses and estimates the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). nih.govimpactfactor.org A lower binding energy generally indicates a more stable and favorable interaction.

The analysis reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. nih.gov For instance, the aldehyde group's oxygen atom could act as a hydrogen bond acceptor, while the thiazole ring and isopropyl group could engage in hydrophobic interactions. Studies on similar thiazole derivatives have used docking to elucidate how they bind to targets like DNA gyrase or tubulin. researchgate.netnih.gov

Table 2: Representative Molecular Docking Results (Note: This table presents hypothetical data to illustrate typical docking simulation outputs and does not represent results for this compound against a specific protein.)

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Protein Kinase X | -7.2 | ASN 152 | Hydrogen Bond (with C=O) |

| LEU 88 | Hydrophobic (with isopropyl group) | ||

| PHE 190 | Pi-Alkyl (with thiazole ring) | ||

| DNA Gyrase Subunit B | -6.8 | ASP 73 | Hydrogen Bond (with C=O) |

| ILE 78 | Hydrophobic (with isopropyl group) | ||

| VAL 120 | van der Waals |

Prediction of Biological Target Interactions

Molecular docking is a powerful tool for hypothesis generation in drug discovery. By screening a compound against a library of known biological targets, docking can predict potential protein partners and, by extension, potential therapeutic applications. mdpi.com For this compound, this could involve docking it against various enzymes or receptors implicated in diseases for which thiazole compounds have shown promise, such as microbial infections or cancer. nih.govmdpi.com The results can prioritize the compound for specific in vitro biological assays, making the drug discovery process more efficient. impactfactor.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. srmist.edu.in The fundamental principle of QSAR is that the variations in the biological activity of a group of structurally related molecules are dependent on the changes in their physicochemical properties. sips.org.in While specific QSAR models for this compound are not extensively documented in publicly available literature, the methodology has been widely applied to various classes of thiazole derivatives to predict their therapeutic potential, including antimicrobial and anticancer activities. researchgate.netphyschemres.orgimist.ma

A typical QSAR study on thiazole derivatives involves the generation of a dataset of molecules with known biological activities. For each molecule, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including hydrophobic, electronic, and steric properties. sips.org.in

Common descriptors used in QSAR studies include:

Hydrophobic descriptors: Such as LogP (the logarithm of the octanol/water partition coefficient) and the pi (π) substituent constant, which measure the lipophilicity of the molecule or its substituents. srmist.edu.in

Electronic descriptors: The Hammett constant (σ) is a key parameter that accounts for the electron-withdrawing or electron-donating nature of a substituent. sips.org.in Other electronic descriptors include dipole moments and energies of frontier molecular orbitals like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital). imist.ma

Steric descriptors: These parameters describe the size and shape of the molecule or its substituents. Examples include Taft's steric parameter (Es), Molar Refractivity (MR), and Verloop steric parameters (L, B1, B5), which are calculated from van der Waals radii, bond lengths, and bond angles. sips.org.innih.gov

Topological descriptors: These are numerical values derived from the graph representation of a molecule, such as the molecular connectivity index and Kier's shape index, which have been shown to be important for the activity of thiazole derivatives. researchgate.net

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are employed to build a mathematical model. imist.ma The validity and predictive power of the resulting QSAR model are assessed using statistical metrics such as the correlation coefficient (R²), the cross-validated correlation coefficient (q²), and the predictive R² (R²pred). researchgate.netphyschemres.org For instance, a 2D-QSAR study on aryl thiazole derivatives reported a model with an R² of 0.9521 and a q² of 0.8619, indicating a statistically significant relationship. researchgate.net

The table below illustrates a hypothetical set of descriptors and statistical parameters that would be relevant in a QSAR study of thiazole derivatives.

| Descriptor Type | Example Descriptor | Typical Value Range/Importance | Statistical Parameter | Typical Value |

| Hydrophobic | LogP | 1 - 4 | R² | > 0.6 |

| Electronic | ELUMO (eV) | -2 to -4 | q² | > 0.5 |

| Steric | Molar Refractivity (MR) | 40 - 100 | R²pred | > 0.5 |

| Topological | Molecular Connectivity (χ) | Varies | MSE | < 0.4 |

This table is for illustrative purposes and does not represent actual experimental data for this compound.

Such models can guide the design of new, more potent thiazole-based compounds by predicting their activity before synthesis, thereby optimizing the drug discovery process. physchemres.org

Analysis of Steric and Electronic Effects of Substituents (e.g., isopropyl group)

The biological activity and chemical reactivity of the this compound molecule are significantly influenced by the electronic and steric properties of its constituent groups: the thiazole ring, the C4-isopropyl group, and the C2-carbaldehyde group. Computational methods, such as Density Functional Theory (DFT), are often used to analyze these properties by calculating parameters like molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO-LUMO), and atomic charges. researchgate.netnih.gov

The thiazole ring itself possesses a distinct electronic character. The nitrogen atom at position 3 is basic and readily protonated. pharmaguideline.com The ring is generally electron-deficient, particularly at the C2 position, making it susceptible to nucleophilic attack. pharmaguideline.comnumberanalytics.com Conversely, the C5 position is the most electron-rich and is the preferred site for electrophilic substitution. pharmaguideline.comnumberanalytics.com

Isopropyl Group at C4: The isopropyl group is an alkyl substituent known for its specific steric and electronic contributions.

Electronic Effect: As an alkyl group, the isopropyl substituent acts as an electron-donating group through an inductive effect (+I). This effect increases the electron density of the thiazole ring system. This increased electron density can influence the reactivity of the ring, potentially affecting its interaction with biological targets. nih.gov Computational studies on substituted thiazoles have shown that electron-donating groups can modulate the electronic structure and properties of the core ring system. nih.gov

Carbaldehyde Group at C2: The carbaldehyde (-CHO) group at the C2 position has a strong influence on the molecule's properties.

Electronic Effect: The carbaldehyde group is strongly electron-withdrawing due to the high electronegativity of the oxygen atom and resonance effects. This effect significantly enhances the electron deficiency at the C2 carbon of the thiazole ring. pharmaguideline.com This electronic pull makes the aldehyde proton susceptible to abstraction and the carbonyl carbon a prime target for nucleophiles.

Steric and Reactivity Effects: The aldehyde functional group is highly reactive and can participate in various chemical reactions, including the formation of covalent bonds with nucleophilic sites in proteins, which is a potential mechanism of action.

The interplay of the electron-donating isopropyl group at C4 and the electron-withdrawing carbaldehyde group at C2 creates a unique electronic distribution across the thiazole ring. This "push-pull" dynamic governs the molecule's reactivity, stability, and its potential to interact with biological macromolecules, ultimately defining its pharmacological profile.

Biological and Medicinal Applications of 4 Isopropyl 1,3 Thiazole 2 Carbaldehyde As a Key Scaffold

Antimicrobial Activity

The thiazole (B1198619) ring is a core component of many compounds exhibiting significant antimicrobial properties. Its presence is often associated with the ability to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi.

Antibacterial Efficacy

Antifungal Efficacy

The antifungal potential of the thiazole scaffold is also well-documented. Numerous derivatives have shown efficacy against fungal pathogens like Candida albicans, a common cause of opportunistic infections in humans. The structural features of thiazole compounds allow for interactions with fungal-specific enzymes and pathways, leading to the inhibition of fungal growth. While the 4-isopropyl and 2-carbaldehyde substitutions on the thiazole ring are expected to influence its biological activity, specific studies detailing the antifungal efficacy of 4-Isopropyl-1,3-thiazole-2-carbaldehyde against Candida albicans have not been extensively reported.

Antitubercular Activity

The global health threat posed by tuberculosis, caused by Mycobacterium tuberculosis, has driven significant research into novel therapeutic agents. The thiazole nucleus has emerged as a promising scaffold in the development of new antitubercular drugs. Various thiazole-containing compounds have been synthesized and evaluated for their ability to inhibit the growth of Mycobacterium tuberculosis, including the H37Rv strain. These compounds often target specific mycobacterial enzymes that are essential for its survival. Despite the recognized potential of the thiazole scaffold, specific research findings on the antitubercular activity of this compound are not currently available in published studies.

Therapeutic Potential in Disease Treatment

Beyond its antimicrobial properties, the thiazole scaffold has been explored for its therapeutic potential in treating various parasitic diseases.

Antimalarial Applications

Malaria, a life-threatening disease caused by Plasmodium parasites, remains a major global health concern. The search for new antimalarial agents has led to the investigation of various heterocyclic compounds, including those containing a thiazole ring. The structural diversity of thiazole derivatives allows for the design of molecules that can interfere with critical life cycle stages of the malaria parasite. While the thiazole scaffold is a recognized pharmacophore in antimalarial drug discovery, specific studies detailing the antimalarial applications of this compound have not been identified in the available literature.

Antileishmanial Investigations

Leishmaniasis is a parasitic disease caused by Leishmania protozoa. The development of new, effective, and less toxic antileishmanial drugs is a research priority. Thiazole derivatives have been investigated as a potential source of new antileishmanial agents. The mechanism of action often involves the inhibition of enzymes crucial for the parasite's metabolism and survival. Although the broader class of thiazole compounds has shown promise in antileishmanial research, specific investigations into the efficacy of this compound against Leishmania species have not been reported in the scientific literature.

Anti-HIV Activity

One of the most notable applications of this compound is its crucial role as an intermediate in the synthesis of Ritonavir. newdrugapprovals.orgnih.govgoogle.com Ritonavir is a potent HIV protease inhibitor used in the treatment of HIV/AIDS, often in combination with other antiretroviral drugs. newdrugapprovals.orgnih.gov The synthesis of Ritonavir involves a multi-step process where this compound, or a derivative thereof, is a key building block. newdrugapprovals.orggoogle.comgoogle.comgoogle.comepo.org The thiazole moiety of the molecule is integral to the final structure of Ritonavir and its ability to inhibit the HIV protease enzyme, which is essential for the replication of the virus. nih.gov

Anticancer Research

The thiazole scaffold is a recognized pharmacophore in the design of novel anticancer agents due to its ability to interact with various biological targets. mdpi.commdpi.comnih.gov Derivatives of 4-Isopropyl-1,3-thiazole have been investigated for their potential in cancer therapy.

Research has demonstrated that thiazole derivatives exhibit significant antiproliferative activity against a range of human cancer cell lines. mdpi.comnih.govscience.gov While studies may not always focus on this compound itself, the data from its derivatives underscore the importance of the 4-isopropyl-1,3-thiazole core. For instance, novel 1,3-thiazole analogues have shown potent activity against breast cancer cell lines, such as MCF-7 and MDA-MB-231. mdpi.com Some derivatives have demonstrated IC50 values comparable to or even better than established anticancer drugs. mdpi.comnih.gov The cytotoxic effects of these compounds often lead to the induction of apoptosis in cancer cells. mdpi.commdpi.com

Table 1: Antiproliferative Activity of Selected Thiazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Thiazole Derivative 4 | MCF-7 | 5.73 | mdpi.com |

| Thiazole Derivative 4 | MDA-MB-231 | 12.15 | mdpi.com |

| 5-nitrofuramide derivative (2o) | MCF-7 | 1.6 - 12.7 | nih.gov |

| 5-nitrofuramide derivative (2o) | MDA-MB-231 | 1.6 - 12.7 | nih.gov |

Binding to Cancer-Specific Protein Targets

The anticancer mechanism of thiazole derivatives often involves their interaction with specific protein targets that are crucial for cancer cell survival and proliferation. mdpi.com One such target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis, the process of new blood vessel formation that is essential for tumor growth. mdpi.com Certain 1,3-thiazole derivatives have been found to be potent inhibitors of VEGFR-2. mdpi.com Molecular docking studies have further elucidated the binding interactions of these compounds within the active site of such protein targets. mdpi.com

Anti-inflammatory and Analgesic Properties

Thiazole-containing compounds have been extensively studied for their anti-inflammatory and analgesic activities. researchgate.netnih.govwisdomlib.orgnih.govnih.govresearchgate.net The thiazole nucleus is considered a valuable scaffold for the development of new anti-inflammatory agents. researchgate.netwisdomlib.org These compounds often exert their effects by inhibiting enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.netnih.gov Studies on various thiazole derivatives have shown significant reductions in edema in animal models of inflammation. nih.govwisdomlib.orgnih.gov

Enzyme Inhibition Studies

Beyond their role in inflammation, thiazole derivatives have been investigated as inhibitors of other clinically relevant enzymes. researchgate.netnih.govtandfonline.commdpi.comdergipark.org.tr A significant area of this research is focused on cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.netnih.govtandfonline.commdpi.com Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. researchgate.netmdpi.com Numerous studies have reported on the synthesis of thiazole derivatives and their evaluation as cholinesterase inhibitors, with some compounds exhibiting potent inhibitory activity. researchgate.netnih.govmdpi.com

Table 2: Cholinesterase Inhibitory Activity of Selected Thiazole Derivatives

| Compound/Derivative | Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 6l | AChE | 0.079 | researchgate.net |

| Benzimidazole-based thiazole analogue 16 | AChE | 0.10 - 11.10 | mdpi.com |

Role in Agrochemical Development

The biological activity of the thiazole ring extends to the field of agrochemicals, where it is a component of various pesticides and herbicides. nih.govresearchgate.netnih.govmdpi.comsemanticscholar.org Thiazole-based compounds have been developed to protect crops from pests and weeds. nih.govnih.gov For example, thiazole derivatives are found in neonicotinoid insecticides like Clothianidin and Thiamethoxam, as well as in fungicides such as Thiabendazole and Ethaboxam. researchgate.net The 4-isopropyl-1,3-thiazole moiety can be a key structural feature in the design of new agrochemicals, contributing to their efficacy and selectivity. Research in this area focuses on creating novel thiazole-containing molecules with improved pesticidal or herbicidal properties and favorable environmental profiles. nih.govnih.govmdpi.comsemanticscholar.org

General Biological Significance of Thiazole Derivatives

The thiazole ring, a five-membered heterocyclic system containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry due to its wide array of pharmacological activities. nih.govglobalresearchonline.netjetir.org This structural motif is present in numerous synthetic compounds and natural products, including Vitamin B1 (thiamine), which is crucial for normal neurological function. nih.gov The versatility of the thiazole scaffold allows for chemical modifications at various positions, enabling the development of new therapeutic agents with enhanced potency and specificity. globalresearchonline.netjetir.org Its derivatives are recognized for a broad spectrum of biological effects, including antimicrobial, anti-inflammatory, anticancer, antioxidant, and anticonvulsant properties. nih.govmdpi.comijrpr.com The significance of this scaffold is underscored by its presence in over 18 FDA-approved drugs, highlighting its proven utility in medicine. nih.gov

Thiazole-containing compounds exhibit significant antimicrobial properties . They have been developed to combat a wide range of pathogens, including bacteria and fungi. jetir.orgglobalresearchonline.net The rise of drug-resistant strains has spurred research into novel thiazole derivatives as potent agents against infections. globalresearchonline.net For instance, certain 2,5-disubstituted thiazole derivatives have demonstrated potent activity against clinically relevant isolates of methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), and vancomycin-resistant S. aureus (VRSA). nih.gov Similarly, novel 2,4-disubstituted thiazole derivatives have shown promising anti-Candida activity, with some compounds exhibiting lower Minimum Inhibitory Concentration (MIC) values than the reference drug fluconazole (B54011). nih.govmdpi.com

In the realm of oncology , the thiazole nucleus is a key component of several anticancer agents. nih.govsysrevpharm.org Drugs like Dasatinib, an anti-leukemia agent, feature a thiazole ring in their structure. globalresearchonline.netglobalresearchonline.net Researchers have synthesized and evaluated numerous thiazole derivatives for their cytotoxic effects against various human cancer cell lines. nih.gov For example, novel 1,3,4-thiadiazole (B1197879) derivatives incorporating a nitrothiazole moiety have been investigated as potential inhibitors of the Bcr-Abl tyrosine kinase, which is associated with chronic myelogenous leukemia. nih.gov The mechanism of action often involves the inhibition of protein kinases, which are crucial for cellular signal transduction pathways involved in cell proliferation and survival. nih.gov

The anti-inflammatory activity of thiazole derivatives is another well-documented area of research. jetir.orgglobalresearchonline.net Compounds like Meloxicam and Fentiazac are established anti-inflammatory drugs that contain the thiazole scaffold. globalresearchonline.netglobalresearchonline.net The therapeutic effect is often attributed to the inhibition of cyclooxygenase (COX) isoenzymes, which are involved in the synthesis of pro-inflammatory prostanoids. mdpi.com

Furthermore, thiazole derivatives have been explored for their antioxidant and anticonvulsant activities. nih.govmdpi.com The ability of these compounds to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS) contributes to their potential in treating conditions associated with oxidative stress. mdpi.com Some 2-aminothiazole (B372263) derivatives have demonstrated significant antioxidant potential by scavenging free radicals. mdpi.com In neurological research, certain thiazole analogues have been identified as effective central nervous system (CNS) agents with anticonvulsant properties. nih.gov

The diverse biological activities of the thiazole scaffold are summarized in the following tables, which provide examples of different derivative classes and their reported effects.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Derivative Class | Target Organism(s) | Key Findings |

|---|---|---|

| 2,5-Disubstituted Thiazoles | Methicillin-resistant S. aureus (MRSA), VISA, VRSA | A lead compound showed potent activity with MIC values ranging from 0.7–2.8 μg/mL against VISA and VRSA strains. nih.gov |

| 2,4-Disubstituted Thiazoles | Candida species | Three compounds exhibited lower Minimum Inhibitory Concentration (MIC) values compared to the reference drug fluconazole. nih.gov |

| 2-Hydrazinyl-4-phenyl-1,3-thiazoles | Candida albicans | Two compounds showed promising inhibitory activity with MIC values of 7.81 μg/mL and 3.9 μg/mL, significantly lower than fluconazole (15.62 μg/mL). mdpi.com |

Table 2: Anticancer and Anti-Inflammatory Activities of Thiazole Derivatives

| Derivative Class | Biological Activity | Target/Mechanism | Key Findings |

|---|---|---|---|

| Diaryl-1,3-thiazoles | Anticancer | Tubulin Blockers | Analogues exhibited remarkable effectiveness against various cancer cell lines compared to standard drugs. nih.gov |

| 1,3,4-Thiadiazole-Thiazole Hybrids | Anticancer (Leukemia) | Abl protein kinase inhibitor | A derivative inhibited the Abl kinase with an IC50 value of 7.4 µM and showed selective activity against Bcr-Abl positive K562 cells. nih.gov |

| Thiazolidine-4-ones with Pyrazoline Scaffold | Anti-inflammatory, Antioxidant | COX isoenzyme inhibition, ROS/RNS scavenging | Chemical modulation improved the DPPH radical scavenging ability compared to the parent compound. mdpi.com |

Table 3: Other Biological Activities of Thiazole Derivatives

| Derivative Class | Biological Activity | Key Findings |

|---|---|---|

| 4-Amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole | Antioxidant | Showed significant potential in scavenging free radicals and acted as a radioprotector against radiation-induced damage. mdpi.com |

| N-(thiazol-2-yl)-benzenesulfonamide | Anticonvulsant | A derivative displayed high anticonvulsant properties, affording 100% protection in a specific model. nih.gov |

Structure Activity Relationships Sar and Mechanistic Insights

Impact of Isopropyl Group and Carbaldehyde Moiety on Biological Activity

The biological activity of 4-Isopropyl-1,3-thiazole-2-carbaldehyde is significantly influenced by the presence and nature of its substituents at the 4- and 2-positions of the thiazole (B1198619) ring. The isopropyl group at the 4-position and the carbaldehyde (aldehyde) group at the 2-position are critical determinants of the compound's potency and mechanism of action.

The isopropyl group , a bulky and lipophilic moiety, is thought to enhance the biological activity of the parent compound. While direct comparative studies on this compound are limited, general SAR studies on related thiazole derivatives suggest that increasing the alkyl chain length at this position can modulate activity. For instance, it has been observed that replacing a methyl group with an isopropyl group can lead to enhanced antimicrobial potency. This enhancement is likely attributable to increased lipophilicity, which can improve the compound's ability to permeate biological membranes and interact with hydrophobic pockets in target proteins.

The carbaldehyde moiety at the 2-position is a key feature that imparts significant reactivity to the molecule. Aldehydes are electrophilic and can readily react with nucleophilic residues in biological macromolecules, such as the thiol group of cysteine or the amino group of lysine in proteins. This reactivity suggests that this compound may act as a covalent inhibitor, forming stable bonds with its biological targets. This mode of action can lead to irreversible inhibition and prolonged therapeutic effects. The aldehyde group's ability to form covalent bonds is a well-established mechanism for various enzyme inhibitors and is a crucial aspect of the mechanistic profile of this compound nih.govpatsnap.com.

A comparative overview of related thiazole derivatives highlights the importance of these functional groups:

| Compound | Substituent at C4 | Substituent at C2 | Relative Biological Activity |

| 4-Methyl-1,3-thiazole-2-carbaldehyde | Methyl | Carbaldehyde | Lower activity compared to isopropyl derivative |

| 4-Ethyl-1,3-thiazole-2-carbaldehyde | Ethyl | Carbaldehyde | Similar but less potent than isopropyl derivative |

| This compound | Isopropyl | Carbaldehyde | Enhanced activity |

This data suggests a positive correlation between the size of the alkyl group at the 4-position and biological activity, with the isopropyl group appearing to be optimal among these smaller alkyl chains.

Influence of Thiazole Ring Substituents on Pharmacological Outcomes

For this compound, the substituents at the 2- and 4-positions are of primary importance. As discussed, the 4-isopropyl group likely contributes to favorable hydrophobic interactions with target proteins. SAR studies on various 2,4-disubstituted thiazoles have consistently shown that the nature of the substituent at the 4-position significantly impacts biological activity, including antimicrobial and anticancer effects nih.govmdpi.com. For example, the presence of a phenyl ring at this position, particularly with electron-donating or withdrawing groups, can drastically alter the pharmacological outcomes nih.govmdpi.com.